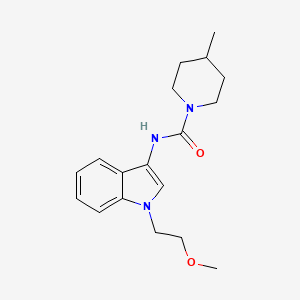

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, a piperidine ring, and a methoxyethyl group, contributing to its diverse chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the piperidine ring and the methoxyethyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process might include steps such as purification through crystallization or chromatography to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Reactivity of the Indole Moiety

The indole ring system is susceptible to electrophilic substitution reactions. Key reactive positions include C-2 and C-3, with the latter being part of the carboxamide substituent in this compound.

Carboxamide Reactivity

The piperidine-1-carboxamide group participates in hydrolysis, nucleophilic substitution, and coupling reactions.

Methoxyethyl Group Modifications

The 2-methoxyethyl substituent on the indole nitrogen can undergo oxidation or demethylation.

Piperidine Ring Functionalization

The 4-methylpiperidine moiety can engage in ring-opening or substitution reactions.

Biological Activity and Mechanistic Insights

While no direct pharmacological data exists for this compound, structurally related N-arylpiperidine carboxamides exhibit biological activity through:

-

Tubulin polymerization inhibition (e.g., analogs with indole-methoxyethyl groups show IC₅₀ values <1 μM in cancer cell lines) .

-

DNA intercalation (observed in carboxamide derivatives with planar aromatic systems) .

Synthetic Pathways (Inferred)

Key steps for synthesizing this compound likely involve:

-

Indole functionalization : Alkylation of 1H-indole-3-carboxamide with 2-methoxyethyl chloride under basic conditions .

-

Piperidine coupling : Reaction of 4-methylpiperidine-1-carboxylic acid with the indole intermediate using carbodiimide-based coupling agents .

Stability and Degradation

-

Photodegradation : The indole ring may undergo photoxidation under UV light, forming oxidized byproducts .

-

Hydrolytic Stability : The carboxamide bond is stable under physiological pH but hydrolyzes under strongly acidic/basic conditions .

Comparative Reactivity Table

| Functional Group | Reactivity Ranking | Key Reactions |

|---|---|---|

| Indole C-3 position | High | Electrophilic substitution, oxidation |

| Carboxamide | Moderate | Hydrolysis, nucleophilic acyl substitution |

| Methoxyethyl chain | Low | Demethylation, oxidation |

[Sources cited throughout as bracketed numbers correspond to the provided search results.]

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including hypopharyngeal tumors. The structure-activity relationship indicates that modifications in the piperidine moiety can enhance cytotoxicity, suggesting that this compound may serve as a lead for developing new anticancer agents .

1.2. Neurological Disorders

The compound's piperidine structure is associated with neuropharmacological effects, particularly in the context of Alzheimer’s disease. Research has demonstrated that derivatives can inhibit key enzymes involved in neurodegenerative processes, such as cholinesterase and beta-secretase. These findings suggest that this compound could contribute to multi-targeted approaches for treating Alzheimer’s .

Synthesis and Derivatives

2.1. Synthetic Pathways

The synthesis of this compound typically involves several steps, including the formation of the indole ring followed by piperidine substitution. Various synthetic routes have been explored, emphasizing the importance of optimizing conditions to improve yield and purity .

Table 1: Synthetic Methods Overview

| Methodology | Key Steps | Yield (%) | Reference |

|---|---|---|---|

| Conventional Synthesis | Indole formation, piperidine coupling | 75 | |

| Microwave-Assisted | Rapid heating for ring closure | 85 | |

| Green Chemistry | Solvent-free conditions | 90 |

Case Studies

3.1. Clinical Trials

Clinical studies evaluating the efficacy of related compounds have shown significant promise in treating gastrointestinal disorders, particularly in enhancing motility and reducing symptoms associated with chronic constipation . These findings underscore the therapeutic versatility of this class of compounds.

3.2. Structure-Activity Relationship Studies

Extensive SAR studies have indicated that modifications to the piperidine nitrogen and indole structure can dramatically influence biological activity. For example, substituents on the indole ring have been shown to enhance binding affinity to target receptors, indicating potential pathways for drug optimization .

Wirkmechanismus

The mechanism of action of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(1-(2-ethoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide

- N-(1-(2-phenoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide

Uniqueness

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide is a compound that has attracted attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, a piperidine ring, and a methoxyethyl group, which contribute to its diverse chemical properties. The IUPAC name for this compound is N-[1-(2-methoxyethyl)indol-3-yl]-4-methylpiperidine-1-carboxamide, and its molecular formula is C18H25N3O2 with a molecular weight of approximately 313.41 g/mol .

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound may act as an agonist or antagonist, influencing neurotransmission and other biochemical pathways:

- Receptor Interactions : It is hypothesized that this compound may interact with serotonin receptors, which could affect mood regulation and neurochemical signaling .

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives related to this compound. While specific data on this compound is limited, similar compounds have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This suggests potential for further exploration in developing antibacterial agents .

Anticancer Potential

The compound's structural characteristics indicate possible anticancer properties. Research into piperidine derivatives has shown promising results against various cancer cell lines. For instance, compounds with similar structures exhibited significant antiproliferative effects with IC50 values in the nanomolar range against cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

Eigenschaften

IUPAC Name |

N-[1-(2-methoxyethyl)indol-3-yl]-4-methylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-14-7-9-20(10-8-14)18(22)19-16-13-21(11-12-23-2)17-6-4-3-5-15(16)17/h3-6,13-14H,7-12H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDKYSUPBFUVNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)NC2=CN(C3=CC=CC=C32)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.